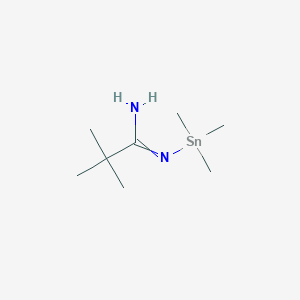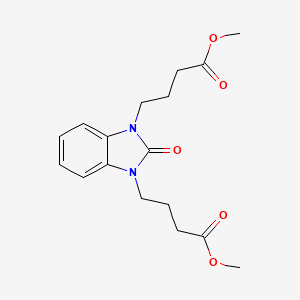
3-Butyl-3-methylundecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3-methylundecan-2-one: is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with a butyl group and a methyl group attached to the third carbon atom, and a ketone functional group at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methylundecan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-methylundecan-2-one with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) or nickel may be employed to facilitate the alkylation process. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Butyl-3-methylundecan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can occur at the alpha position of the ketone group, leading to the formation of halogenated derivatives. Reagents like bromine (Br₂) or chlorine (Cl₂) are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Butyl-3-methylundecanoic acid.
Reduction: 3-Butyl-3-methylundecan-2-ol.
Substitution: 3-Butyl-3-methyl-2-bromo-undecanone.
Aplicaciones Científicas De Investigación
Chemistry: 3-Butyl-3-methylundecan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound may be used to study the effects of ketones on cellular metabolism and signaling pathways. It can also be employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It may be explored for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique properties make it suitable for various applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of 3-Butyl-3-methylundecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of metabolic enzymes, alteration of membrane fluidity, and interference with signal transduction processes.
Comparación Con Compuestos Similares
- 3-Butyl-2-methylundecan-2-one
- 3-Butyl-3-ethylundecan-2-one
- 3-Butyl-3-methylundecanal
Comparison: Compared to its analogs, 3-Butyl-3-methylundecan-2-one exhibits unique reactivity due to the presence of both butyl and methyl groups at the third carbon atom. This structural feature influences its chemical behavior, making it more versatile in synthetic applications. Additionally, the compound’s physical properties, such as boiling point and solubility, may differ from those of similar compounds, affecting its suitability for specific industrial processes.
Propiedades
Número CAS |
63734-65-6 |
|---|---|
Fórmula molecular |
C16H32O |
Peso molecular |
240.42 g/mol |
Nombre IUPAC |
3-butyl-3-methylundecan-2-one |
InChI |
InChI=1S/C16H32O/c1-5-7-9-10-11-12-14-16(4,15(3)17)13-8-6-2/h5-14H2,1-4H3 |
Clave InChI |
ZCOZOFVPDSSTOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(CCCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
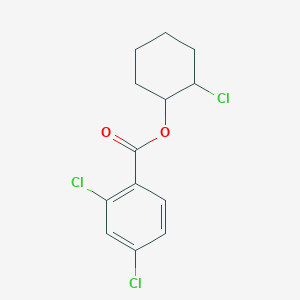
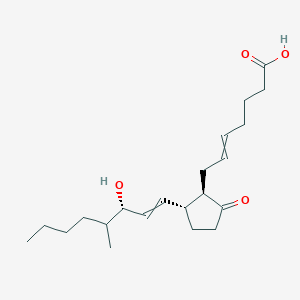

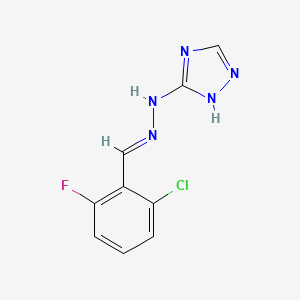
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
